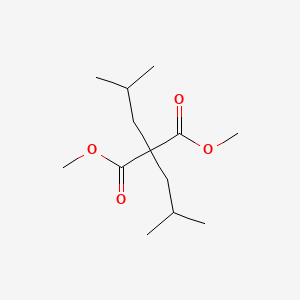

Dimethyl 2,2-diisobutylmalonate

描述

Significance of Malonate Esters as Versatile Synthons

The malonic ester synthesis is a well-established and versatile method for the preparation of substituted acetic acids. wikipedia.orguobabylon.edu.iq The acidity of the α-hydrogens (pKa ≈ 13 for diethyl malonate) allows for easy deprotonation by a suitable base, such as sodium ethoxide, to form a stabilized enolate. libretexts.org This nucleophilic enolate can then readily react with various electrophiles, most commonly alkyl halides, in an SN2 reaction to form α-substituted malonic esters. libretexts.orgopenochem.org This process can be repeated to introduce a second substituent, leading to dialkylated malonates. wikipedia.orglibretexts.org Subsequent hydrolysis and decarboxylation of the substituted malonic ester yield the corresponding mono- or disubstituted acetic acid. uobabylon.edu.iqlibretexts.org This synthetic strategy is instrumental in constructing carbon-carbon bonds and introducing functionality into organic molecules.

Historical Context and Evolution of Malonic Ester Chemistry

The malonic ester synthesis has a rich history, with its fundamental principles established over a century ago. wikipedia.org Early developments focused on the alkylation of diethyl malonate with alkyl halides. uobabylon.edu.iq Over the years, the scope of the reaction has expanded significantly to include a wider range of electrophiles and the use of different malonate esters. nih.govacs.org Modern advancements have introduced more sophisticated catalytic systems, such as palladium-catalyzed arylations, to form carbon-carbon bonds with aryl halides, a transformation not achievable under classical conditions. nih.govacs.org Furthermore, the development of methods for the selective monohydrolysis of dialkyl malonates has provided access to valuable monoester intermediates. researchgate.net

Classification of Malonate Ester Derivatives: Emphasis on Sterically Hindered Analogues

Malonate esters can be broadly classified based on the substitution pattern at the α-carbon.

Overview of Mono- and Di-substituted Malonates

Mono- and di-substituted malonates are the direct products of the alkylation or arylation of a malonic ester. nih.govgoogle.com The introduction of one or two substituents at the central carbon atom significantly influences the chemical properties and reactivity of the molecule. nih.gov These substituted malonates serve as crucial intermediates in the synthesis of a wide variety of organic compounds, including pharmaceuticals and agrochemicals. ontosight.aiontosight.ai The nature of the substituents, whether they are simple alkyl chains, functionalized groups, or aryl moieties, dictates the final structure of the target molecule. nih.gov

Unique Characteristics of Dimethyl 2,2-Diisobutylmalonate within Sterically Hindered Malonates

Among the vast family of malonate esters, sterically hindered analogues, such as this compound, exhibit distinct properties and reactivity patterns.

Structural Peculiarities Imparting Steric Hindrance

The defining feature of this compound is the presence of two bulky isobutyl groups attached to the α-carbon. This disubstitution creates a sterically congested environment around the central carbon atom. This steric bulk is a direct consequence of the synthetic route, which involves the dialkylation of dimethyl malonate with isobutyl halides. google.com

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C13H24O4 | nih.gov |

| Molecular Weight | 244.33 g/mol | nih.gov |

| Boiling Point | 243.3±8.0 °C (Predicted) | chemicalbook.com |

| Density | 0.973±0.06 g/cm3 (Predicted) | chemicalbook.com |

| IUPAC Name | Dimethyl 2,2-diisobutylpropanedioate | nih.gov |

| CAS Number | 1229311-50-5 | fluorochem.co.uk |

Implications of Diisobutyl Substitution on Reactivity Profiles

The significant steric hindrance imparted by the two isobutyl groups in this compound has profound implications for its reactivity. While the parent dimethyl malonate readily undergoes reactions at the α-carbon, the bulky substituents in the diisobutyl analogue can hinder the approach of reagents. This steric shielding can lead to a decrease in reaction rates or even prevent certain reactions from occurring altogether.

However, this steric hindrance can also be exploited to achieve selective transformations. For instance, in reactions involving the ester functionalities, the bulky isobutyl groups can influence the regioselectivity of hydrolysis or transesterification reactions. The synthesis of related sterically hindered malonate esters, like diethyl diisobutylmalonate, has been documented, highlighting the interest in this class of compounds. tcichemicals.com Furthermore, the reactivity of various (η3-allyl)dicarbonylnitrosyl iron complexes with diisobutyl malonate has been studied, demonstrating the utility of such sterically demanding nucleophiles in organometallic chemistry. researchgate.net The development of palladium-catalyzed cross-coupling reactions has also enabled the arylation of sterically hindered malonates, showcasing advancements in overcoming steric challenges in organic synthesis. nih.govacs.org

Structure

2D Structure

属性

IUPAC Name |

dimethyl 2,2-bis(2-methylpropyl)propanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O4/c1-9(2)7-13(8-10(3)4,11(14)16-5)12(15)17-6/h9-10H,7-8H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMSDGXIKDYLSHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(C)C)(C(=O)OC)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Reaction Mechanisms of Dimethyl 2,2 Diisobutylmalonate

Nucleophilic Reactivity of the Malonate Carbanion

The nucleophilic character of the carbanion generated from dimethyl 2,2-diisobutylmalonate is a key determinant of its chemical behavior. This section explores the formation and stabilization of this enolate and the impact of its steric bulk on its nucleophilicity.

The formation of an enolate from this compound involves the deprotonation of the carbon atom situated between the two carbonyl groups. The resulting carbanion is stabilized by resonance, delocalizing the negative charge onto the two oxygen atoms of the ester groups. This delocalization significantly increases the acidity of the α-hydrogen compared to a simple alkane, making enolate formation achievable with a suitable base. rsc.org

The general mechanism for the formation of a malonate enolate is depicted below: Step 1: Deprotonation A base abstracts a proton from the α-carbon of the this compound.

Step 2: Resonance Stabilization The resulting carbanion is stabilized by resonance, with the negative charge being shared between the α-carbon and the oxygen atoms of the two carbonyl groups.

The stability of the enolate is a crucial factor in its formation. The two electron-withdrawing ester groups effectively distribute the negative charge, making the conjugate base weaker and thus the parent malonate a stronger acid than a mono-ester.

A synthetic method for preparing diisobutyl dimethyl malonate has been reported, which involves a two-step substitution reaction of dimethyl malonate with a halogenated iso-butane in the presence of a base like sodium methoxide (B1231860). google.com This synthesis implicitly relies on the formation of the malonate enolate as a key intermediate.

Table 1: Synthesis of this compound google.com

| Step | Reactants | Base | Solvent | Reaction Conditions |

| 1 | Dimethyl malonate, Chloro-iso-butane | Sodium methoxide | Anhydrous methanol (B129727) | Reflux, 3-4 h for initial reaction, then 16 h after chloro-iso-butane addition |

| 2 | Mono-substituted intermediate, Chloro-iso-butane | Sodium methoxide | Toluene (B28343) | Reflux, 16 h |

This table illustrates the conditions under which the enolate of the malonate is formed and undergoes alkylation.

The two isobutyl groups at the α-position of this compound create a sterically congested environment around the nucleophilic carbon. This steric hindrance has a significant impact on its reactivity, generally decreasing the rate of reaction compared to less hindered malonates like dimethyl malonate. ajol.infofluorochem.co.uk For a nucleophile to react, it must be able to approach the electrophilic center of another molecule. google.com The bulky isobutyl groups can physically obstruct this approach, slowing down or even preventing reactions that are sensitive to steric bulk. ajol.infogoogle.com

In the context of nucleophilic substitution reactions (SN2), for instance, increased steric hindrance on the nucleophile can dramatically decrease the reaction rate. fluorochem.co.uk While the enolate of this compound is a "soft" nucleophile due to charge delocalization, its effectiveness in reactions is a balance between its electronic properties and the steric demands of the transition state. ajol.info

Studies on the reactivity of sterically hindered malonates have shown that increasing the size of the substituents on the malonate can decrease the reaction rate. For example, in Michael addition reactions, more sterically hindered malonates like diisopropyl malonate have been observed to give lower yields compared to diethyl malonate under similar conditions. rsc.org This suggests that the isobutyl groups in this compound would similarly reduce its nucleophilicity in such reactions.

Carbon-Carbon Bond Forming Reactions

Despite the steric hindrance, the malonate carbanion of this compound can participate in various carbon-carbon bond-forming reactions, which are fundamental in organic synthesis.

The Michael addition, or conjugate addition, is a key reaction of malonate enolates. wikipedia.orgambeed.com In this reaction, the nucleophilic malonate carbanion adds to the β-carbon of an α,β-unsaturated carbonyl compound, known as a Michael acceptor. ambeed.com The reaction is driven by the formation of a new carbon-carbon bond and the generation of a more stable enolate. ambeed.com

For this compound, the steric bulk of the isobutyl groups would be expected to influence the rate and success of Michael additions. Reactions with sterically demanding Michael acceptors would be particularly challenging.

The construction of all-carbon quaternary stereocenters is a significant challenge in asymmetric synthesis. One approach is the conjugate addition of carbon nucleophiles to β,β-disubstituted Michael acceptors. acs.org However, these reactions are often difficult due to the low reactivity of the sterically demanding trisubstituted electron-deficient alkenes. acs.org

Research has shown that the enantioselective Michael addition of malonates to sterically hindered β,β-disubstituted enones can be achieved, though it often requires specific catalytic systems and reaction conditions, such as high pressure. acs.orgresearchgate.net For instance, the reaction of malonates with sterically hindered β-trifluoromethyl α,β-unsaturated 2-acyl thiazoles, catalyzed by bifunctional tertiary amine–thioureas, shows very low conversion at atmospheric pressure but is significantly accelerated under high pressure (8–10 kbar). acs.orgresearchgate.net

Table 2: Enantioselective Michael Addition of Malonates to a Sterically Hindered Enone acs.org

| Malonate | Catalyst Loading (mol %) | Pressure (kbar) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |

| Diethyl malonate | 5 | 10 | 20 | 90 | 92 |

| Diethyl malonate | 2 | 9 | 20 | 65 | 92 |

| Dimethyl malonate | 5 | 9 | 20 | 63 | 79 |

While this data does not directly involve this compound, it highlights the challenges and potential strategies for reacting sterically hindered malonates. The lower yield and enantioselectivity observed with dimethyl malonate compared to diethyl malonate in some instances could suggest that further increasing the steric bulk with isobutyl groups would necessitate even more forcing conditions or specialized catalysts.

The 1,3-dipolar cycloaddition is a powerful method for constructing five-membered heterocyclic rings. wikipedia.org In the context of malonates, alkylidene malonates can act as dipolarophiles in reactions with 1,3-dipoles, such as azomethine ylides. These reactions can lead to the formation of highly substituted pyrrolidines.

A study on the asymmetric 1,3-dipolar cycloaddition of azomethine ylides with alkylidene malonates has demonstrated that high diastereoselectivity can be achieved using a silver acetate (B1210297)/phosphine (B1218219) catalyst system. The reaction proceeds in an exo-selective manner.

While there is no specific literature on the use of an alkylidene derivative of this compound in such cycloadditions, it is conceivable that such a substrate could participate. The steric hindrance of the diisobutyl groups would likely play a significant role in the facial selectivity of the dipole's approach, potentially influencing the diastereoselectivity of the cycloaddition. The bulky groups might favor a specific orientation of the dipolarophile in the transition state, leading to a high degree of stereocontrol. Further research would be needed to explore this potential and to determine if the steric hindrance would be prohibitive to the reaction.

Allylic Substitution Reactions

Allylic substitution reactions are fundamental carbon-carbon bond-forming reactions in organic synthesis. This compound, as a sterically hindered nucleophile, presents unique challenges and opportunities in this class of reactions, particularly in catalyst-controlled processes.

Palladium-Catalyzed Allylic Substitution with Hindered Malonates

Palladium-catalyzed allylic substitution is a powerful method for forming C-C bonds with high stereoselectivity and functional group tolerance under mild conditions. acs.orgpsu.edu The reaction typically involves the coordination of a Pd(0) catalyst to an allylic substrate, followed by oxidative addition to form a π-allyl palladium complex. nih.gov Subsequent external nucleophilic attack on this complex yields the product and regenerates the catalyst. nih.gov

When using stabilized carbon nucleophiles like malonate esters, the reaction is well-established. acs.orgnih.gov However, the steric bulk of the nucleophile can significantly influence reactivity and regioselectivity. For hindered substrates, specialized ligand systems are often required to achieve high yields and enantioselectivities. nih.gov While many studies employ dimethyl malonate, the use of more sterically demanding malonates like this compound is less common. mdpi.com

Research has shown that with unsymmetrical allyl substrates, nucleophilic attack generally occurs at the less hindered allylic position. organic-chemistry.org However, the choice of ligands and the nature of the nucleophile can alter this selectivity. organic-chemistry.orgnih.gov For instance, the PHOX-based palladium catalysts have been found to work well with hindered disubstituted substrates. nih.gov The development of effective catalytic systems for hindered malonates is crucial as it allows for the synthesis of products with quaternary carbon centers, which are valuable motifs in complex molecules. nih.govrsc.org In some cases, tandem reactions involving an initial allylic substitution with a malonate followed by a subsequent cross-coupling reaction have been developed, showcasing the versatility of these intermediates. nih.gov

Stoichiometric Reactions with (η³-allyl)dicarbonylnitrosyl Iron Complexes

The reactivity of this compound has been explored in stoichiometric reactions with a series of (η³-allyl)dicarbonylnitrosyl iron complexes. researchgate.netingentaconnect.comajol.info These reactions provide insight into the fundamental reactivity patterns of hindered nucleophiles with organoiron complexes. The general procedure involves the deprotonation of the malonate ester, followed by reaction with the allyl iron complex to yield the substituted product. researchgate.net

Studies on the stoichiometric reactions between various substituted (η³-allyl)dicarbonylnitrosyl iron complexes and this compound have shown that the malonate anion preferentially attacks the less hindered site of the allyl ligand. researchgate.net This regioselectivity leads to the formation of the corresponding alkylated allyl products, with the ratio of linear to branched isomers being determined by the substitution pattern on the allyl complex. researchgate.netscribd.com For example, the reaction with (1-methyl-π-allyl)dicarbonylnitrosyl iron gave a 75:25 mixture of the linear and branched isomers, respectively, as determined by gas chromatography. researchgate.net The regioselectivity of these reactions is a key aspect, and the resulting product distributions are typically analyzed using gas chromatography. researchgate.netingentaconnect.comajol.info

Table 1: Regioselectivity in the Reaction of (η³-allyl)iron Complexes with Malonates

| Allyl Iron Complex | Nucleophile | Product Ratio (Linear:Branched) | Source |

|---|---|---|---|

| (1-methyl-π-allyl)dicarbonylnitrosyl iron | Dimethyl malonate | 75:25 | researchgate.netscribd.com |

This table illustrates the typical regioselectivity observed in the reaction, highlighting the preference for attack at the less substituted terminus of the allyl ligand.

The reactivity of the (η³-allyl)dicarbonylnitrosyl iron complexes is significantly influenced by both the nature of the ligands on the iron center and the steric bulk of substituents on the allyl moiety. researchgate.netingentaconnect.comajol.info

Ligand Effects: The introduction of different ligands (L) such as triphenylphosphine (B44618) (PPh₃) or N-heterocyclic carbenes (SIMES, BUSI) in place of a carbonyl (CO) group has been studied to understand their influence on the substitution pattern. researchgate.netingentaconnect.comajol.info Kinetic studies on related systems show that phosphine ligands react via a second-order associative mechanism. rsc.org

Substituent Effects: A general trend observed is that reactivity decreases as the size of the substituent on the (η³-allyl)dicarbonylnitrosyl iron complexes increases. researchgate.netingentaconnect.comajol.info The position of the substituent on the allyl ligand also has a strong impact on reactivity. A notable decrease in the conversion ratio from 81% to 68% was observed when a substituent was moved from the C-3 position to the C-2 position of the allyl ligand, indicating that substitution at the central carbon of the allyl system further hinders the reaction. researchgate.netajol.info

Table 2: Effect of Allyl Substitution on Reaction Conversion

| Substituent Position on Allyl Ligand | Conversion Ratio | Source |

|---|---|---|

| C-3 | 81% | researchgate.netajol.info |

| C-2 | 68% | researchgate.netajol.info |

This table demonstrates the impact of substituent position on the allyl ligand's reactivity towards nucleophilic attack.

Reactions with Organometallic Reagents

Organometallic reagents, such as Grignard and organolithium reagents, are powerful nucleophiles and strong bases. libretexts.orglibretexts.org Their reaction with esters typically proceeds via a sequential addition-elimination-addition mechanism. libretexts.org The nucleophilic alkyl or aryl group first adds to the carbonyl carbon, forming a tetrahedral intermediate. The elimination of an alkoxide leaving group then generates a ketone, which rapidly reacts with a second equivalent of the organometallic reagent to produce a tertiary alcohol after acidic workup. libretexts.org

Due to the presence of two ester functionalities, this compound is expected to react readily with an excess of such organometallic reagents. The reaction would likely lead to the formation of a diol product after the transformation of both ester groups. libretexts.org

In a related context, dialkyl malonates, including diisobutyl malonate, can be alkylated using halo-alcohols in the presence of an alkali metal alcoholate, such as sodium ethoxide. google.com For example, diisobutyl malonate can be reacted with 6-chlorohexan-1-ol in an ethanolic solution of sodium ethoxide. google.com In this reaction, the alcoholate acts as a base to deprotonate the malonate, which then acts as a nucleophile to displace the chloride, forming a C-C bond. This type of reaction is synthetically useful for creating more complex carbon skeletons from simple starting materials. google.com

Ester Hydrolysis and Decarboxylation Pathways

The conversion of this compound to a monosubstituted carboxylic acid involves a two-step sequence: ester hydrolysis followed by decarboxylation.

Ester Hydrolysis: The hydrolysis of esters can be achieved under acidic or basic conditions. chemguide.co.uk Alkaline hydrolysis, also known as saponification, is often preferred as the reaction is irreversible and the products are easier to separate. chemguide.co.uk The process typically involves heating the ester under reflux with a dilute alkali like sodium hydroxide (B78521) solution. chemguide.co.uk For sterically hindered esters, harsher conditions or alternative methods may be necessary. arkat-usa.org A mild and efficient method for the alkaline hydrolysis of hindered esters utilizes a non-aqueous system, such as sodium hydroxide in a dichloromethane (B109758)/methanol solvent mixture at room temperature. arkat-usa.orgresearchgate.net Upon hydrolysis of this compound, both methyl ester groups are cleaved to yield the corresponding dicarboxylate salt, which upon acidification produces 2,2-diisobutylmalonic acid.

Decarboxylation: Malonic acids that are disubstituted at the alpha-carbon readily undergo decarboxylation upon heating, typically at temperatures between 120 to 150°C. google.com This process involves the loss of one molecule of carbon dioxide from one of the carboxylic acid groups to yield a substituted carboxylic acid. google.comdermaviduals.de In the case of 2,2-diisobutylmalonic acid, heating would lead to the formation of 2-isobutyl-4-methylpentanoic acid. The decarboxylation can be carried out neat or in the presence of a solvent, and sometimes under an inert atmosphere to prevent side reactions. google.comdermaviduals.de In some synthetic procedures, the crude product from a previous step is decarboxylated directly without extensive purification. google.com

Mechanistic Aspects of Hydrolysis in Hindered Esters

The hydrolysis of esters is a fundamental reaction in organic chemistry, typically proceeding through acid-catalyzed or base-catalyzed mechanisms. orgsyn.org However, in the case of sterically hindered esters like this compound, the reaction kinetics and mechanisms can be significantly altered.

The presence of bulky substituents near the ester's carbonyl group impedes the approach of nucleophiles, such as hydroxide ions or water molecules, thereby slowing down the rate of hydrolysis. orgsyn.orgarkat-usa.org For base-catalyzed hydrolysis, which typically follows a bimolecular acyl-nucleophilic substitution (BAC2) mechanism, the steric hindrance around the carbonyl carbon makes the initial nucleophilic attack the rate-determining step. nih.govmasterorganicchemistry.com

Studies on similarly hindered esters have shown that they are remarkably resistant to saponification under standard conditions. arkat-usa.orgfrontiersin.orgnih.govtdl.orgresearchgate.net For instance, the hydrolysis of esters with bulky groups often requires more forcing conditions, such as higher temperatures, prolonged reaction times, or the use of specialized reagents. arkat-usa.org

Alternative methods have been developed to facilitate the hydrolysis of sterically hindered esters. One approach involves using a non-aqueous medium, such as a mixture of methanol and dichloromethane with sodium hydroxide. In such a system, the hydroxide anions are poorly solvated, or "naked," making them more nucleophilic and better able to attack the sterically crowded carbonyl carbon. arkat-usa.orgresearchgate.net Another strategy involves the use of lithium bromide in a mixture of tert-butylamine, methanol, and water, which has been shown to accelerate the hydrolysis of hindered esters. amelica.org

The mechanism of hydrolysis can also shift depending on the reaction conditions and the structure of the ester. While the BAC2 mechanism is most common, in some cases, particularly under strongly acidic conditions with esters that can form stable carbocations, an alkyl-oxygen bond cleavage mechanism (AAL1) may be observed. chemicalbook.com However, for this compound, the formation of a primary carbocation from the methyl group is highly unfavorable, making the BAC2 pathway the more probable mechanism for both acidic and basic hydrolysis.

The table below summarizes the general conditions and challenges associated with the hydrolysis of sterically hindered esters, which are applicable to this compound.

| Condition | Observation | Reference |

| Standard Aqueous Base | Very slow or no reaction due to steric hindrance. | arkat-usa.orgfrontiersin.orgnih.govtdl.orgresearchgate.net |

| High Temperature/Pressure | Can promote hydrolysis but may lead to side reactions. | arkat-usa.org |

| Non-aqueous NaOH | "Naked" hydroxide ions enhance nucleophilicity and reaction rate. | arkat-usa.orgresearchgate.net |

| LiBr/t-BuNH2/MeOH/H2O | Catalytic system that accelerates hydrolysis of hindered esters. | amelica.org |

Decarboxylation Subsequent to Hydrolysis to Form Carboxylic Acids

Following the hydrolysis of both ester groups of this compound, the resulting 2,2-diisobutylmalonic acid is susceptible to decarboxylation, a reaction that involves the loss of a carboxyl group as carbon dioxide. wikipedia.org Malonic acids and their derivatives readily undergo decarboxylation upon heating. masterorganicchemistry.com

The mechanism of decarboxylation of malonic acids proceeds through a cyclic, six-membered transition state. masterorganicchemistry.com The carboxylic acid proton is transferred to one of the carbonyl oxygens of the other carboxyl group, leading to the concerted cleavage of a carbon-carbon bond and the elimination of CO2. This process results in the formation of an enol intermediate, which then tautomerizes to the more stable carboxylic acid. masterorganicchemistry.com

For 2,2-diisobutylmalonic acid, the decarboxylation would yield 4-methyl-2-isobutylpentanoic acid. The reaction is typically promoted by heat, and the temperature required for decarboxylation can vary depending on the specific structure of the malonic acid.

It is noteworthy that under harsh hydrolysis conditions, particularly with strong acids and high temperatures, the hydrolysis and decarboxylation steps may occur in a single pot. beilstein-journals.orgbeilstein-journals.org Studies on the hydrolysis of diethyl 2-(perfluorophenyl)malonate, a sterically hindered and electronically modified malonate, have shown that vigorous acidic hydrolysis leads directly to the decarboxylated product, 2-(perfluorophenyl)acetic acid, without isolation of the intermediate malonic acid. beilstein-journals.orgbeilstein-journals.org A similar outcome could be anticipated for this compound under sufficiently forcing conditions.

The general transformation is depicted in the following scheme:

Scheme 1: Hydrolysis and Decarboxylation of this compound

Applications of Dimethyl 2,2 Diisobutylmalonate in Complex Chemical Synthesis

Role as an Intermediate in the Synthesis of Quaternary Stereogenic Centers

The synthesis of molecules containing quaternary stereogenic centers—a carbon atom bonded to four other carbon atoms—is a significant challenge in organic chemistry. rsc.orgrsc.org The presence of these centers is a common feature in many biologically active natural products and pharmaceuticals. pkusz.edu.cn Dimethyl 2,2-diisobutylmalonate serves as an important starting material in this context not by creating a new quaternary center via traditional alkylation (a reaction for which it is unsuited due to the lack of acidic α-hydrogens), but by providing a pre-formed, non-chiral quaternary carbon.

This compound acts as a scaffold where the C2 carbon, already bonded to two isobutyl groups and two carboxylate carbons, is a stable quaternary center. Synthetic strategies can then focus on modifying the ester functionalities or the isobutyl side chains to introduce chirality and build molecular complexity, carrying the pre-existing quaternary center through the synthetic sequence. The development of methods to create such centers, particularly in acyclic systems, is a major focus of modern synthetic research. rsc.orgbris.ac.uk Methodologies like asymmetric [2+2] cycloadditions and lithiation-borylation reactions have been developed to construct these challenging motifs. bris.ac.uknih.gov

Table 1: Selected General Methods for Quaternary Stereocenter Synthesis

| Method | Description | Key Features |

|---|---|---|

| Asymmetric Alkylation | Enolates of β-ketoesters or malonates are alkylated using a chiral phase-transfer catalyst or a chiral auxiliary. | Effective for creating quaternary centers adjacent to a carbonyl group. |

| [2+2] Cycloaddition | Reaction of ketenes with imines can produce β-lactams with a C4-quaternary center. nih.gov | Provides access to strained ring systems containing the desired motif. nih.gov |

| Lithiation-Borylation | Sequential lithiation and reaction with boronic esters can build multiple contiguous quaternary centers with high stereocontrol. bris.ac.uk | Allows for the iterative construction of highly congested carbon chains. bris.ac.uk |

| Convergent Fragment Coupling | Strategies like the semi-pinacol rearrangement can join two complex fragments to form a quaternary center at the junction. rsc.org | Useful for creating complex polycyclic systems. rsc.org |

Contribution to the Synthesis of Functionalized Carbonyl Compounds

Dialkyl malonates are versatile precursors for a wide array of functionalized carbonyl compounds. pnas.orgnih.gov While the classic malonic ester synthesis involves alkylation followed by hydrolysis and decarboxylation, the already substituted nature of this compound directs its utility towards other transformations.

The ester groups of this compound can be manipulated to generate different carbonyl functionalities. For instance, reactions with nucleophiles can lead to the formation of amides or other ester derivatives. While there are few general methods for incorporating new substituents at the γ-position of carbonyl compounds, phosphine-catalyzed additions of malonate esters to allenoates have emerged as a powerful technique. pnas.orgnih.gov Furthermore, metal-free methods for creating 1,4-dicarbonyl compounds have been developed that tolerate a wide range of malonate enolates. acs.org These approaches highlight the broad utility of the malonate scaffold in synthesizing complex carbonyl-containing molecules.

Precursor in the Synthesis of Advanced Organic Molecules

A primary application of malonic esters is their conversion into carboxylic acids. organicchemistrytutor.com For this compound, this is achieved through a two-step sequence of hydrolysis followed by decarboxylation.

First, the two methyl ester groups are hydrolyzed to carboxylic acid groups under acidic or basic conditions, yielding the intermediate 2,2-diisobutylmalonic acid. This di-acid is then heated, causing it to readily lose one molecule of carbon dioxide (decarboxylation) to furnish the final product, 4-methyl-2-(2-methylpropyl)pentanoic acid. libretexts.orgorganic-chemistry.org This process effectively uses the malonate as a synthetic equivalent for a substituted acetate (B1210297) enolate, providing a reliable route to a sterically hindered carboxylic acid. The Krapcho decarboxylation, often performed with salts like lithium chloride in aqueous or polar aprotic solvents, is a particularly effective method for this transformation. organic-chemistry.org

Table 2: Typical Reagents for Malonic Ester Hydrolysis and Decarboxylation

| Step | Reagent/Condition | Purpose | Reference |

|---|---|---|---|

| Hydrolysis (Basic) | Aqueous KOH or NaOH | Saponification of both ester groups to form a dicarboxylate salt. | researchgate.net |

| Hydrolysis (Acidic) | Aqueous H₂SO₄ or HCl, Heat | Direct hydrolysis of the esters to the dicarboxylic acid. | libretexts.org |

| Hydrolysis (Selective) | t-BuNH₂/LiBr/EtOH/H₂O | A system for the selective monohydrolysis or full hydrolysis of malonate esters. | amelica.org |

| Decarboxylation | Heat (typically 100-200 °C) | Removes one carboxyl group as CO₂ from the malonic acid intermediate. | libretexts.org |

| Krapcho Decarboxylation | LiCl, H₂O, DMSO, Heat | A mild and efficient method for simultaneous hydrolysis and decarboxylation. | organic-chemistry.org |

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. beilstein-journals.org Malonic esters are common starting materials for heterocycles, often through reactions like the Knoevenagel condensation, which involves the reaction of an active methylene (B1212753) compound with an aldehyde or ketone. researchgate.netresearchgate.net However, this compound lacks the necessary acidic α-hydrogens to participate in this type of condensation.

Despite this limitation, its dicarbonyl nature allows it to serve as a three-carbon building block in other types of cyclization reactions. It can react with binucleophiles to form various heterocyclic rings. For example, reaction with hydrazine (B178648) or substituted hydrazines can yield pyrazolidine-dione derivatives, while reaction with urea (B33335) or thiourea (B124793) can lead to the formation of barbituric acid analogues (pyrimidinetriones). Research has shown that similar malonates react with 1,2-diaza-1,3-butadienes to produce highly functionalized pyridazinone derivatives. researchgate.net These strategies bypass the need for an active methylene group and instead utilize the electrophilicity of the two ester carbonyls to construct the heterocyclic core.

Table 3: Potential Heterocyclic Systems from Malonate Derivatives

| Reactant 1 | Reactant 2 (Binucleophile) | Resulting Heterocyclic System |

|---|---|---|

| Dialkyl Malonate | Hydrazine (H₂N-NH₂) | Pyrazolidine-3,5-dione |

| Dialkyl Malonate | Urea (H₂N-CO-NH₂) | Pyrimidine-2,4,6-trione (Barbituric Acid) |

| Dialkyl Malonate | Thiourea (H₂N-CS-NH₂) | 2-Thioxodihydropyrimidine-4,6-dione (Thiobarbituric Acid) |

Spectroscopic and Analytical Characterization for Research Verification

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of molecular structure. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom within a molecule. For Dimethyl 2,2-diisobutylmalonate, both proton (¹H) and carbon-13 (¹³C) NMR are indispensable.

¹H NMR: In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are observed. The methyl protons of the isobutyl groups and the methoxy (B1213986) protons of the ester groups each give rise to characteristic resonances. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals provide a complete picture of the proton framework of the molecule. For instance, the methoxy protons typically appear as a singlet, while the protons of the isobutyl groups exhibit more complex splitting patterns due to spin-spin coupling. amelica.orgresearchgate.netspectrabase.comchemicalbook.com

¹³C NMR: The ¹³C NMR spectrum provides complementary information by detecting the different carbon environments in the molecule. libretexts.orgcopat.dedocbrown.info Key resonances in the spectrum of this compound include those for the carbonyl carbons of the ester groups, the quaternary carbon to which the isobutyl groups are attached, and the various carbons of the isobutyl and methoxy groups. The chemical shifts of these signals are highly indicative of the type of carbon and its immediate electronic environment. libretexts.orgcopat.dedocbrown.info For example, the carbonyl carbons are characteristically found at the downfield end of the spectrum. libretexts.org

A detailed analysis of both ¹H and ¹³C NMR data allows for the unequivocal confirmation of the connectivity and, therefore, the structural integrity of this compound. researchgate.netscribd.com

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Spectrum Type | Atom | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H NMR | -CH(CH₃)₂ | ~0.9 | Doublet |

| -CH(CH₃)₂ | ~1.8 | Multiplet | |

| -CH₂- | ~1.9 | Doublet | |

| -OCH₃ | ~3.7 | Singlet | |

| ¹³C NMR | -CH(CH₃)₂ | ~24 | |

| -CH(CH₃)₂ | ~26 | ||

| -CH₂- | ~46 | ||

| C(quaternary) | ~58 | ||

| C=O | ~172 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. researchgate.net When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of the molecule's functional groups.

For this compound, the IR spectrum is dominated by a strong absorption band in the region of 1730-1750 cm⁻¹. This band is characteristic of the C=O (carbonyl) stretching vibration of the ester functional groups. researchgate.netcdnsciencepub.comcdnsciencepub.comnrcresearchpress.com The presence of two ester groups in malonates can sometimes lead to a splitting of this carbonyl band. cdnsciencepub.comcdnsciencepub.com Other significant absorptions include those corresponding to C-H stretching vibrations of the alkyl groups (around 2870-2960 cm⁻¹) and C-O stretching vibrations of the ester linkages (in the 1100-1300 cm⁻¹ region). researchgate.netresearchgate.net The absence of a broad absorption in the 3200-3600 cm⁻¹ region confirms the absence of hydroxyl (-OH) groups, which would be indicative of hydrolysis.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Ester) | Stretching | 1730 - 1750 |

| C-H (Alkyl) | Stretching | 2870 - 2960 |

| C-O (Ester) | Stretching | 1100 - 1300 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns. gbiosciences.com

For this compound, the mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (244.33 g/mol ). nih.gov The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for malonate esters involve the loss of alkoxy groups (-OCH₃) and cleavage of the bonds adjacent to the carbonyl groups. mdpi.comlibretexts.org The fragmentation pattern of dialkyl malonates can be sensitive to the nature of the substituents. mdpi.com The analysis of these fragment ions helps to confirm the presence of the isobutyl and dimethyl ester moieties within the molecule.

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | m/z (Mass-to-Charge Ratio) | Identity |

|---|---|---|

| [M]⁺ | 244 | Molecular Ion |

| [M - OCH₃]⁺ | 213 | Loss of a methoxy group |

| [M - COOCH₃]⁺ | 185 | Loss of a methoxycarbonyl group |

| [M - C₄H₉]⁺ | 187 | Loss of an isobutyl group |

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Purity and Regioselectivity Determination

Chromatographic techniques are essential for assessing the purity of a compound and for separating it from any unreacted starting materials or byproducts.

Gas Chromatography (GC): GC is particularly well-suited for the analysis of volatile compounds like this compound. nih.gov In GC, the compound is vaporized and passed through a column. The time it takes for the compound to travel through the column (the retention time) is a characteristic property that can be used for identification. The area of the peak in the chromatogram is proportional to the amount of the compound present, allowing for the determination of its purity. researchgate.net For some reactions involving malonates, GC can also be used to determine the regioselectivity of the products. researchgate.netajol.info

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful separation technique that can be used to analyze this compound. sielc.comsielc.comfrontiersin.org In reverse-phase HPLC, a nonpolar stationary phase is used with a polar mobile phase. The purity of the compound is determined by the presence of a single, sharp peak in the chromatogram. sielc.comsielc.comfrontiersin.org HPLC is also a valuable tool for monitoring the progress of a reaction and for purifying the final product. mdpi.comjcsp.org.pk The enantiomeric purity of chiral malonate derivatives can be determined using chiral HPLC columns. nih.govacs.org

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a technique used to determine the elemental composition of a compound. The experimentally determined percentages of carbon, hydrogen, and oxygen in a sample of this compound are compared with the theoretical values calculated from its molecular formula, C₁₃H₂₄O₄. nist.govchemeo.comatamanchemicals.com A close agreement between the experimental and theoretical values provides strong evidence for the compound's empirical formula and, by extension, its molecular formula, further corroborating the data obtained from mass spectrometry. researchgate.net

Table 4: Elemental Composition of this compound (C₁₃H₂₄O₄)

| Element | Theoretical Percentage |

|---|---|

| Carbon (C) | 63.91% |

| Hydrogen (H) | 9.90% |

| Oxygen (O) | 26.19% |

X-ray Crystallography for Absolute Configuration Determination (where applicable for derivatives)

While this compound itself is achiral, derivatives of this compound can be chiral. In such cases, X-ray crystallography is the gold standard for determining the absolute configuration of the stereocenters. This technique involves irradiating a single crystal of the compound with X-rays. The resulting diffraction pattern can be used to construct a three-dimensional model of the molecule, revealing the precise spatial arrangement of its atoms. This provides unambiguous proof of the compound's stereochemistry. The structure and absolute configuration of derivatives of similar malonates have been established using this powerful technique. nih.gov

Theoretical and Computational Studies on Dimethyl 2,2 Diisobutylmalonate

Molecular Modeling and Conformational Analysis

Molecular modeling of Dimethyl 2,2-diisobutylmalonate allows for the visualization and analysis of its three-dimensional structure. A crucial aspect of this is conformational analysis, which investigates the different spatial arrangements of the atoms that can be interconverted by rotation about single bonds. mdpi.comsapub.org For a molecule with flexible isobutyl and methyl ester groups like this compound, a multitude of conformations exist, each with a distinct energy level.

The stability of these conformers is influenced by various factors, including steric hindrance between the bulky isobutyl groups and the ester functionalities. Computational methods, such as molecular mechanics, can be employed to systematically explore the potential energy surface of the molecule and identify the low-energy, and therefore more populated, conformations. mdpi.comcopernicus.org The most stable conformation is typically the one that minimizes steric strain, often adopting a staggered arrangement to maximize the distance between large substituent groups. mdpi.com While specific conformational analysis studies on this compound are not extensively documented in publicly available literature, the principles of conformational analysis of acyclic esters and sterically hindered compounds would apply. mdpi.comcopernicus.org

Table 1: Computed Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 244.33 g/mol | nih.gov |

| XLogP3-AA | 3.4 | nih.gov |

| Exact Mass | 244.16745924 Da | nih.gov |

| Topological Polar Surface Area | 52.6 Ų | nih.gov |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, like molecules. iaea.orgresearchgate.net DFT calculations can provide detailed information about the distribution of electrons within this compound, which is fundamental to understanding its chemical reactivity. aps.orgrsc.org

By calculating properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges, DFT can predict the most likely sites for electrophilic and nucleophilic attack. For instance, the oxygen atoms of the carbonyl groups are expected to have a partial negative charge, making them susceptible to attack by electrophiles, while the carbon atoms of the carbonyl groups would carry a partial positive charge, making them targets for nucleophiles.

Mechanistic Investigations through Computational Chemistry

Computational chemistry offers a robust framework for investigating the mechanisms of chemical reactions at a molecular level. researchgate.netsmu.edu For reactions involving this compound, such as its synthesis via the alkylation of dimethyl malonate or its subsequent reactions, computational methods can be used to map out the entire reaction pathway. researchgate.net

This involves locating the transition state structures, which are the energy maxima along the reaction coordinate, and calculating the activation energies. smu.edu By comparing the energies of different possible pathways, the most favorable mechanism can be determined. For example, in the context of its synthesis, computational studies could elucidate the role of the base and the solvent in the alkylation process. Such investigations provide a detailed, step-by-step picture of bond breaking and bond formation, which is often difficult to obtain through experimental means alone. researchgate.netsmu.edu While specific mechanistic studies on this compound are not prevalent, the methodologies are well-established in the field of organic chemistry. francis-press.comresearchgate.net

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts)

Computational chemistry has become an indispensable tool for predicting the spectroscopic properties of molecules, which is crucial for their characterization. d-nb.infonih.gov For this compound, computational methods can predict its Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C). nih.govliverpool.ac.uk

The prediction of NMR chemical shifts is typically achieved using DFT calculations, often in combination with methods that account for conformational averaging, as the observed chemical shift is a population-weighted average of the shifts of all contributing conformers. d-nb.infobiorxiv.org The accuracy of these predictions has significantly improved over the years, making them a valuable aid in the interpretation of experimental NMR data and in the structural elucidation of new compounds. d-nb.infonih.gov Although a dedicated computational study predicting the NMR spectrum of this compound is not published, the techniques for doing so are well-established and routinely applied to organic molecules. nih.govliverpool.ac.uk

Future Research Directions and Emerging Applications

Development of Novel Catalytic Systems for Enantioselective Transformations

The synthesis of chiral molecules containing quaternary carbon centers is a significant challenge in organic chemistry, and such structures are highly valuable in pharmaceuticals and natural products. The asymmetric functionalization of malonic esters is a key strategy for creating these centers.

Future research will likely focus on developing novel catalytic systems capable of enantioselective transformations on sterically demanding substrates like dimethyl 2,2-diisobutylmalonate. One promising area is phase-transfer catalysis (PTC), which has been successfully used for the asymmetric α-alkylation of other malonates to produce α,α-dialkylmalonates with high chemical and optical yields. nih.gov The development of new phase-transfer catalysts, such as derivatives of (S,S)-3,4,5-trifluorophenyl-NAS bromide, could be tailored to accommodate the steric bulk of the isobutyl groups, enabling the synthesis of chiral α,α-dialkylamino acids and oxindole (B195798) systems. nih.gov

Another key area is the use of heterobimetallic complexes that can function as both a Lewis acid and a Brønsted base, mimicking enzymatic activity. nih.gov Such catalysts have proven effective in asymmetric Michael additions of dimethyl malonate to acceptors like 2-cyclopenten-1-one. nih.gov Adapting these systems for this compound will require designing ligands that can effectively control the stereochemical outcome despite the significant steric hindrance. Research into stereodivergent synthesis using bimetallic catalysis, for instance combining iridium and a Lewis acid, could also unlock pathways to previously inaccessible stereoisomers. acs.org

| Catalytic System | Transformation Type | Research Goal for this compound | Potential Outcome |

| Chiral Phase-Transfer Catalysts (PTC) | Asymmetric Alkylation | Design of catalysts with larger chiral pockets to accommodate isobutyl groups. | Synthesis of enantioenriched compounds with a quaternary carbon center. nih.gov |

| Heterobimetallic Complexes (e.g., Shibasaki catalysts) | Asymmetric Michael Addition | Optimization of catalyst structure for sterically hindered nucleophiles. | Access to chiral building blocks for complex molecule synthesis. nih.gov |

| Chiral Lewis Acids / Organocatalysts | Enantioselective Cyclization | Development of catalysts that can control ring formation regioselectively and stereoselectively. | Creation of novel, sterically encumbered chiral heterocyclic scaffolds. |

| Bimetallic Iridium/Lewis Acid Catalysis | Asymmetric Allylic Alkylation | Exploration of substrate scope to include sterically hindered malonates. | Stereodivergent synthesis of complex molecules with allylic all-carbon quaternary centers. acs.org |

Exploration of this compound in Medicinal Chemistry Scaffold Synthesis

Malonic esters are foundational building blocks in medicinal chemistry, famously used in the synthesis of barbiturates and other therapeutic agents. wikipedia.org The unique steric profile of this compound makes it an intriguing candidate for creating novel, sterically encumbered heterocyclic scaffolds with potentially enhanced biological activity or modified pharmacological profiles.

The bulky isobutyl groups can enhance regioselectivity in cyclization reactions by directing electrophilic attack to less hindered positions. vulcanchem.com This property can be exploited in cyclocondensation reactions, for example with formamide, to yield unique pyrimidine (B1678525) derivatives. vulcanchem.com The synthesis of other heterocyclic systems, such as dihydro-2-oxopyrroles, which can be formed from malonate-related structures, represents another avenue of exploration. semanticscholar.org The introduction of the diisobutyl motif could influence key drug-like properties, including lipophilicity, metabolic stability, and protein-binding interactions, potentially leading to compounds with improved efficacy or novel mechanisms of action.

| Heterocyclic Scaffold | Synthetic Precursor | Potential Therapeutic Area | Influence of Diisobutyl Groups |

| Substituted Pyrimidines | This compound + Formamide | CNS depressants, Anticonvulsants | Enhanced lipophilicity, altered receptor binding. vulcanchem.com |

| Sterically Hindered Barbiturates | This compound + Urea (B33335) | Sedatives, Anesthetics | Modified duration of action, altered metabolic pathways. wikipedia.org |

| Substituted Dihydro-2-oxopyrroles | This compound derivative | Antimicrobial, Anticancer | Increased steric bulk affecting protein interactions. semanticscholar.org |

| Novel Pyrazoles | This compound + Hydrazine (B178648) | Anti-inflammatory, Analgesic | Improved metabolic stability, unique substitution patterns. |

Integration into Flow Chemistry and Automated Synthesis Platforms

Modern drug discovery and chemical process development increasingly rely on high-throughput and automated technologies to accelerate research. nih.gov Integrating the synthesis and derivatization of this compound into flow chemistry and automated synthesis platforms offers significant advantages in terms of efficiency, safety, and reproducibility.

The synthesis of dialkylated malonates often involves strongly basic conditions and potentially exothermic alkylation steps. masterorganicchemistry.com Flow reactors provide superior heat and mass transfer, allowing for precise temperature control and safer handling of hazardous reagents, which is critical for industrial-scale production. vulcanchem.com A patented two-step synthesis method for diisobutyl dimethyl malonate, which uses different solvents in each step, is particularly well-suited for adaptation to a continuous flow process. google.com

Automated synthesis platforms can rapidly screen a wide array of reaction parameters—such as catalysts, solvents, bases, and temperatures—to quickly identify optimal conditions for reactions involving the sterically hindered malonate. sigmaaldrich.comchemrxiv.org This is crucial for developing efficient methods for its synthesis and subsequent transformations, enabling the rapid generation of compound libraries for biological screening and materials science applications.

| Technology | Application to this compound | Key Advantages |

| Flow Chemistry | Synthesis via two-step alkylation of dimethyl malonate. | Enhanced temperature control, improved safety for exothermic reactions, potential for higher yields and purity. google.com |

| Automated Synthesis Platforms | Optimization of reaction conditions for derivatization. | High-throughput screening of catalysts and reagents, rapid identification of optimal synthetic routes. sigmaaldrich.com |

| Robotic Systems | Library synthesis of novel derivatives. | Increased speed and efficiency, reduced risk of human error, generation of diverse molecular structures for screening. chemrxiv.org |

Sustainable and Green Chemistry Approaches to Synthesis and Application

The principles of green chemistry are driving innovation toward more environmentally benign chemical processes. Future research on this compound will benefit from focusing on sustainable synthesis routes and applications.

A key area of development is the use of bio-based feedstocks. Significant progress has been made in the microbial fermentation of renewable resources like glucose to produce malonic acid, the ultimate precursor to its esters. frontiersin.orgchemicalbook.com Establishing an efficient and scalable biological pathway to malonic acid could significantly reduce the environmental footprint associated with its production from fossil resources. frontiersin.org

Furthermore, biocatalysis offers a green alternative to traditional chemical methods. Photoenzymatic systems, for instance, can use visible light to activate enzymes like "ene"-reductase to catalyze coupling reactions without the need for costly cofactors like NADPH. acs.org Developing enzymatic processes for the alkylation or transesterification steps to produce this compound could reduce waste and avoid the use of harsh reagents. The use of dimethyl carbonate (DMC) as a green methylating agent and solvent is another promising approach that has been successfully applied to other complex molecules. researchgate.net

| Approach | Traditional Method | Green Alternative | Sustainability Benefit |

| Precursor Synthesis | Petrochemical-based synthesis of malonic acid. | Microbial fermentation of glucose to produce malonic acid. frontiersin.orgchemicalbook.com | Use of renewable feedstocks, reduced reliance on fossil fuels. |

| Alkylation Step | Strong bases (e.g., sodium ethoxide) and alkyl halides in organic solvents. | Biocatalytic alkylation using enzymes; use of greener solvents. | Milder reaction conditions, reduced waste, improved atom economy. |

| Esterification Step | Acid-catalyzed esterification with methanol (B129727). | Enzymatic transesterification; use of green methylating agents like dimethyl carbonate (DMC). | Avoidance of harsh acids, use of biodegradable catalysts and reagents. |

| Transformations | Metal-catalyzed coupling reactions. | Photoenzyme-catalyzed reactions using visible light. acs.org | Reduced metal waste, energy-efficient process. |

Investigation of this compound in Polymer Chemistry and Materials Science

The introduction of the bulky and hydrophobic diisobutyl groups onto a malonate backbone opens up new possibilities in polymer and materials science. Malonate-derived polyesters have already been synthesized and have shown potential as metal-chelating materials. rsc.org

The unique structure of this compound could be leveraged to create novel polymers with tailored properties. For example, incorporating this monomer into polyester (B1180765) or polyamide chains would likely increase the polymer's hydrophobicity and free volume, potentially lowering its glass transition temperature and altering its mechanical properties and solubility. These characteristics could be advantageous for applications such as biodegradable plastics, specialty adhesives, and functional coatings.

Moreover, the β-diketone functionality inherent in the malonate structure can act as a chelating agent for metal ions. rsc.org Polymers synthesized from this compound could serve as novel platforms for metal extraction, catalysis, or the development of functionalized nanoparticles for bio-applications. rsc.orgresearchgate.net The steric environment created by the isobutyl groups could impart selectivity for specific metal ions, leading to more efficient and targeted material performance. Bio-based malonates are also being explored as cross-linking agents and monomers for biopolymers, suggesting a pathway for creating sustainable materials from this compound. specialchem.com

| Polymer Type | Monomer | Potential Properties | Emerging Applications |

| Polyesters | Diol derived from this compound | Increased hydrophobicity, lower Tg, enhanced solubility in nonpolar solvents. | Biodegradable packaging, specialty coatings. |

| Polyamides | Diamine and diacid derived from this compound | Altered thermal stability, unique mechanical properties. | High-performance engineering plastics, advanced fibers. |

| Functional Polymers | Polymers with pendant diisobutylmalonate groups | Metal-chelating capabilities, specific ion selectivity. rsc.org | Water purification, catalysts, sensors, functionalized nanoparticles. researchgate.net |

| Cross-linked Biopolymers | This compound as a cross-linking agent | Improved processing, enhanced bonding. specialchem.com | Wood composites, controlled-release formulations. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。